molecular formula C9H13ClN2O B1282836 2-amino-N-benzylacetamide hydrochloride CAS No. 20432-97-7

2-amino-N-benzylacetamide hydrochloride

Cat. No.: B1282836
CAS No.: 20432-97-7
M. Wt: 200.66 g/mol
InChI Key: RFYSQVPLYNFMAV-UHFFFAOYSA-N
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Description

2-amino-N-benzylacetamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O. It is commonly used in various research fields due to its unique properties and potential applications. The compound is characterized by the presence of an amino group, a benzyl group, and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzylacetamide hydrochloride typically involves the reaction of benzylamine with acetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction mixture is maintained at a temperature of around 20 ± 5°C and stirred for approximately 20 hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-amino-N-benzylacetamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N-benzylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methylacetamide hydrochloride
  • 2-amino-N-phenylacetamide hydrochloride
  • 2-amino-N-ethylacetamide hydrochloride

Uniqueness

2-amino-N-benzylacetamide hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds that may lack the benzyl group or have different substituents .

Properties

IUPAC Name

2-amino-N-benzylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-6-9(12)11-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSQVPLYNFMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543276
Record name N-Benzylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20432-97-7
Record name N-Benzylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-benzylacetamide hydrochloride
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